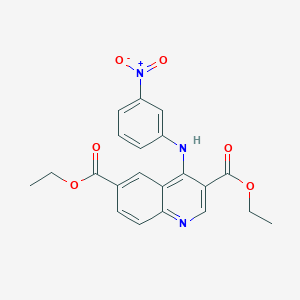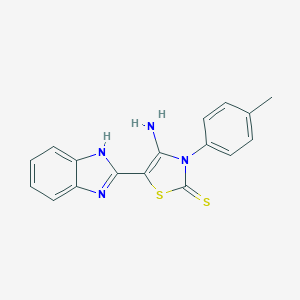![molecular formula C18H11ClFNO3 B349479 7-Chloro-1-(4-fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 862200-10-0](/img/structure/B349479.png)
7-Chloro-1-(4-fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “7-Chloro-1-(4-fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a complex organic molecule that contains several functional groups and rings, including a chloro group, a fluorophenyl group, a methyl group, a dihydrochromeno group, and a pyrrole dione group . These groups could potentially contribute to the compound’s physical and chemical properties, as well as its biological activity.
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. The pyrrolidine ring, a five-membered nitrogen heterocycle, is known for its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. Pyrrole compounds are known to undergo a variety of chemical reactions, including cyclocondensations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could potentially affect the compound’s polarity, solubility, and reactivity .Applications De Recherche Scientifique
Photoluminescent Materials
Compounds related to 7-Chloro-1-(4-fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione have been utilized in the synthesis of photoluminescent materials. For instance, π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) and 1,4-phenylene units exhibit strong photoluminescence, making them suitable for electronic applications due to their good solubility and processability into thin films (Beyerlein & Tieke, 2000).
Polymer Solar Cells
Chlorine substitution on related compounds has been employed to enhance the performance of polymer solar cells. A study on a 2D-conjugated polymer with a chlorinated-thienyl benzodithiophene donor unit revealed a significant improvement in power conversion efficiency, demonstrating the effectiveness of chlorine substitution in designing high-performance photovoltaic materials (Fan et al., 2018).
Halogenation in Organic Synthesis
Selective halogenation techniques for pyrrolo[1,2-a]quinoxalines, which share structural motifs with the specified compound, have been developed to diversify these compounds for pharmaceutical research and organic synthesis. The method allows for the introduction of chloro and other functional groups under specific conditions, expanding the utility of such structures in various synthetic applications (Le et al., 2021).
Corrosion Inhibition
Derivatives of pyrrole-dione compounds have been studied for their effectiveness as corrosion inhibitors for carbon steel in hydrochloric acid medium. These studies indicate that such compounds can significantly reduce corrosion rates, making them potential candidates for industrial applications in corrosion protection (Zarrouk et al., 2015).
Orientations Futures
Propriétés
IUPAC Name |
7-chloro-1-(4-fluorophenyl)-2-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClFNO3/c1-21-15(9-2-5-11(20)6-3-9)14-16(22)12-8-10(19)4-7-13(12)24-17(14)18(21)23/h2-8,15H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWEHSRSLRDWNRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)Cl)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClFNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-1-(4-fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[2-(2-methoxy-5-nitrophenyl)hydrazinylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B349400.png)

![2-imino-1-(3-methoxypropyl)-N,10-dimethyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide](/img/structure/B349410.png)
![Ethyl 6-imino-13-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B349412.png)
![2-(2,5-dichlorophenyl)-1H-pyrrolo[3',4':4,5][1,3]thiazolo[3,2-a]benzimidazole-1,3(2H)-dione](/img/structure/B349415.png)
![4-[(3-pyridinylmethylene)amino]-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B349416.png)
![Ethyl 2-[4-(cyclohexylamino)-3-nitrobenzamido]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B349417.png)


![3-[(2-Pentoxyphenyl)methyl]-1,3-benzoxazol-2-one](/img/structure/B349430.png)

![4-{[4-Benzylpiperidyl]sulfonyl}benzoic acid](/img/structure/B349439.png)
![4-[(E)-[[2-(1H-benzimidazol-3-ium-2-ylsulfanyl)acetyl]hydrazinylidene]methyl]-2-ethoxy-6-nitrophenolate](/img/structure/B349451.png)
![2-(2-(Dimethylamino)ethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B349452.png)